![molecular formula C10H7ClN2O2 B3433463 6-(4-Chlorophenyl)uracil CAS No. 33166-94-8](/img/structure/B3433463.png)
6-(4-Chlorophenyl)uracil
Overview
Description
6-(4-Chlorophenyl)uracil is a chemical compound with the molecular formula C10H7ClN2O2. It is a derivative of uracil, which is one of the four nucleobases in the nucleic acid RNA . Uracil binds to adenine via two hydrogen bonds and is a demethylated form of thymine .
Synthesis Analysis
The synthesis of this compound involves the reaction of aryl thiols with N-chlorosuccinimide . Sulfenylchloride intermediates generated from this reaction are trapped by 6-amino uracil derivatives to yield 6-amino-5-(arylthio)-pyrimidine-2,4(1H,3H)-dione compounds .Molecular Structure Analysis
The molecular structure of this compound is based on the uracil molecule, which is a planar, unsaturated compound that has the ability to absorb light . The stability of the molecules of substituted 4-aminouracils with respect to electron impact depends on three factors: the ratio of the various tautomeric forms of the excited molecular ion, the stabilizing effect of electron-donor substituents bonded to the nitrogen atoms in the uracil molecule, and the possibility of the existence of intramolecular hydrogen bonding in the molecular ion .Scientific Research Applications
6-(4-Chlorophenyl)uracil has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of enzymes involved in the metabolism of nucleic acids, such as DNA and RNA polymerases. This compound has also been used to study the biochemical and physiological effects of nucleic acid metabolism, such as DNA replication, transcription, and translation.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)uracil is not fully understood. However, it is believed that it acts as a competitive inhibitor of DNA polymerases, preventing the polymerization of nucleotides and thus inhibiting DNA replication. It has also been proposed that this compound may interfere with the binding of DNA and RNA polymerases to their respective templates, leading to inhibition of transcription and translation.
Biochemical and Physiological Effects
This compound has been shown to inhibit DNA replication, transcription, and translation in vitro. It has also been shown to have cytotoxic effects in some cell lines, leading to cell death. In addition, this compound has been shown to interfere with the assembly of ribosomes, leading to inhibition of protein synthesis.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(4-Chlorophenyl)uracil in laboratory experiments is its ability to selectively inhibit DNA replication, transcription, and translation. This allows researchers to study the molecular and biochemical processes of nucleic acid metabolism without affecting other cellular processes. However, this compound can also have cytotoxic effects in some cell lines, so it is important to use it in the appropriate concentrations.
Future Directions
There are several potential future directions for research involving 6-(4-Chlorophenyl)uracil. One potential direction is to further explore its mechanism of action, as well as its effects on other cellular processes such as cell proliferation and apoptosis. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent or antiviral agent. Finally, further research could be done to explore the potential use of this compound as a tool for gene editing.
properties
IUPAC Name |
6-(4-chlorophenyl)-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADPLHSPZWWAAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250482 | |
Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33166-94-8 | |
Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33166-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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